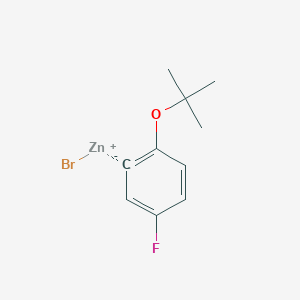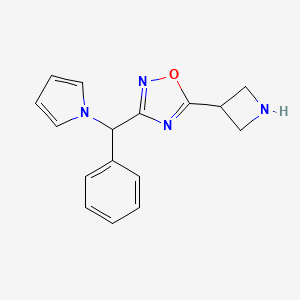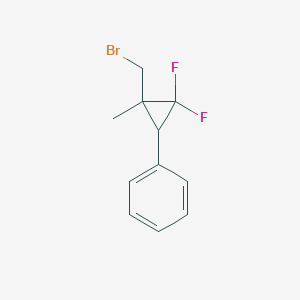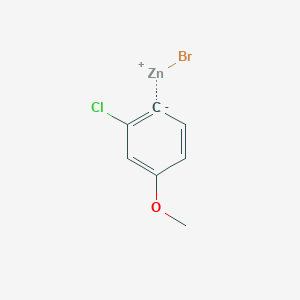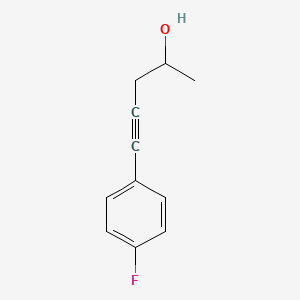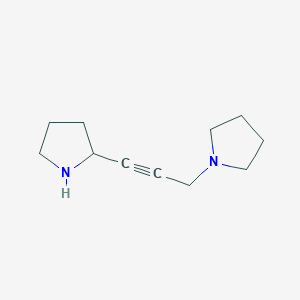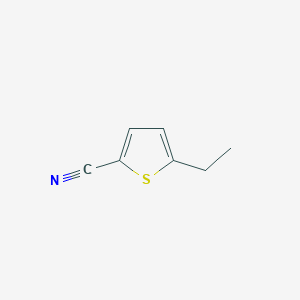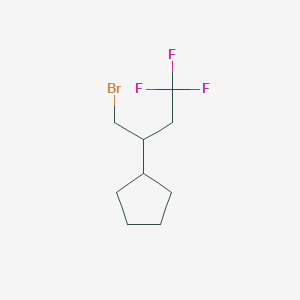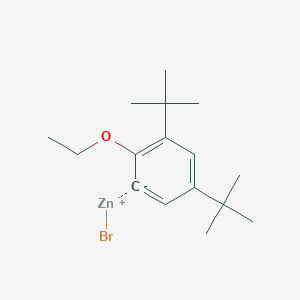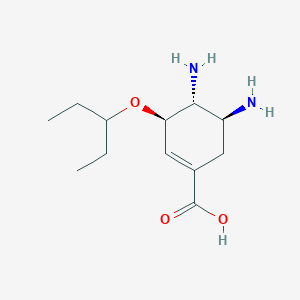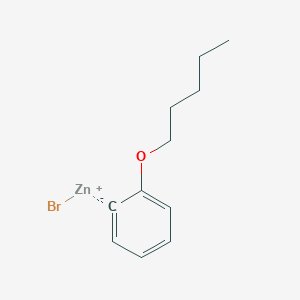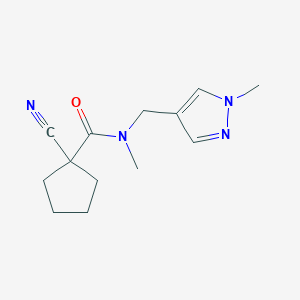
1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide is a complex organic compound featuring a cyano group, a pyrazole ring, and a cyclopentane carboxamide moiety
Preparation Methods
The synthesis of 1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide can be achieved through several routes:
-
Synthetic Routes
Route 1: The reaction of cyclopentanone with methylamine and subsequent reaction with cyanoacetic acid to form the intermediate. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions to yield the target compound.
Route 2: Another method involves the direct reaction of cyclopentanone with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a cyano group donor such as malononitrile.
-
Reaction Conditions
- The reactions typically require a basic catalyst such as triethylamine or sodium hydroxide.
- Solvents like ethanol or tetrahydrofuran (THF) are commonly used.
- The reactions are generally carried out at room temperature or slightly elevated temperatures (50-70°C).
-
Industrial Production Methods
- Industrial production may involve continuous flow reactors to optimize yield and purity.
- The use of automated systems for precise control of reaction conditions is common.
Chemical Reactions Analysis
1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide undergoes various chemical reactions:
-
Oxidation
- The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
-
Reduction
- Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amides or alcohols.
-
Substitution
- Nucleophilic substitution reactions can occur at the cyano group or the pyrazole ring using reagents like sodium azide or halogens.
-
Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Solvents: Ethanol, THF, dichloromethane.
-
Major Products
- Oxidation products: Corresponding oxides.
- Reduction products: Reduced amides or alcohols.
- Substitution products: Azides, halogenated derivatives.
Scientific Research Applications
1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
-
Biology
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
-
Medicine
- Explored as a potential drug candidate for various therapeutic applications.
- Studied for its interactions with biological targets such as enzymes and receptors.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets:
-
Molecular Targets
- Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
- Receptors: It may bind to specific receptors, modulating cellular responses.
-
Pathways Involved
- The compound can influence signaling pathways related to cell growth, apoptosis, and metabolism.
- It may also affect pathways involved in inflammation and immune response.
Comparison with Similar Compounds
1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide can be compared with similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-Cyano-N-methyl-N-((1H-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide.
- 1-Cyano-N-methyl-N-((1-methyl-1H-imidazol-4-yl)methyl)cyclopentane-1-carboxamide.
-
Uniqueness
- The presence of the 1-methyl-1H-pyrazole ring imparts unique chemical and biological properties.
- The compound’s specific structure allows for selective interactions with molecular targets, making it a valuable candidate for research and development.
Properties
Molecular Formula |
C13H18N4O |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
1-cyano-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C13H18N4O/c1-16(8-11-7-15-17(2)9-11)12(18)13(10-14)5-3-4-6-13/h7,9H,3-6,8H2,1-2H3 |
InChI Key |
XGSXQZUVAPSOPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2(CCCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B14885579.png)

